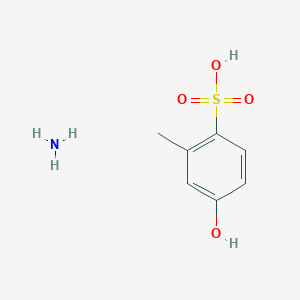

4-Hydroxy-2-methylbenzenesulfonic acid ammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H11NO4S |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

azane;4-hydroxy-2-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O4S.H3N/c1-5-4-6(8)2-3-7(5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3 |

InChI Key |

TUYNXTXPNQDMFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)O)S(=O)(=O)O.N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Structure Elucidation of 4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 4-hydroxy-2-methylbenzenesulfonic acid ammonium salt. This document outlines the logical workflow, from synthesis to spectroscopic analysis, and presents predicted data to illustrate the elucidation process.

Introduction

4-Hydroxy-2-methylbenzenesulfonic acid and its salts are aromatic sulfonic acid derivatives. Aromatic sulfonic acids are a class of organic compounds that find applications in various fields, including as intermediates in the synthesis of dyes, pharmaceuticals, and detergents. The ammonium salt of 4-hydroxy-2-methylbenzenesulfonic acid (CAS No. 2742982-16-5) is of interest for its potential applications in organic synthesis and material science.[1][2][3] Accurate structure elucidation is paramount to understanding its chemical properties and potential applications. This guide details the necessary steps and analytical techniques to confirm the molecular structure of this compound.

Logical Workflow for Structure Elucidation

The structural confirmation of a synthesized chemical entity like this compound salt follows a systematic workflow. This process begins with the synthesis of the target molecule, followed by purification and subsequent analysis using various spectroscopic techniques to confirm its identity and purity.

Caption: Workflow for the synthesis and structural elucidation of this compound salt.

Predicted Physicochemical Properties and Spectroscopic Data

Due to the limited availability of experimental data in public literature, the following tables present the predicted physicochemical properties and spectroscopic data for this compound salt. These predictions are based on the known structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2742982-16-5 | [1][2] |

| Molecular Formula | C₇H₁₁NO₄S | [1] |

| Molecular Weight | 205.23 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Solubility | Soluble in water |

Table 2: Predicted ¹H NMR Spectral Data (D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-6 (aromatic) |

| ~6.8 | d | 1H | H-5 (aromatic) |

| ~6.7 | s | 1H | H-3 (aromatic) |

| ~2.2 | s | 3H | -CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-4 (C-OH) |

| ~138 | C-2 (C-CH₃) |

| ~130 | C-1 (C-SO₃⁻) |

| ~128 | C-6 |

| ~118 | C-5 |

| ~115 | C-3 |

| ~20 | -CH₃ |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | O-H (phenol) | Stretching |

| 3200-3000 | N-H (ammonium) | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2980-2850 | C-H (methyl) | Stretching |

| ~1600, ~1480 | C=C (aromatic) | Stretching |

| ~1450 | N-H (ammonium) | Bending |

| ~1200, ~1040 | S=O (sulfonate) | Asymmetric & Symmetric Stretching |

Table 5: Predicted Mass Spectrometry Data (ESI-)

| m/z | Ion |

| 187.02 | [M-H]⁻ (anion) |

| 107.05 | [M-H-SO₃]⁻ |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and characterization of this compound salt.

Synthesis of this compound Salt

This procedure is adapted from the known synthesis of the corresponding sodium salt.[4]

Materials:

-

m-Cresol

-

Concentrated sulfuric acid (98%)

-

Ammonium hydroxide solution (28-30%)

-

Deionized water

-

Ethanol

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add 50 g (0.46 mol) of m-cresol to 35 mL of concentrated sulfuric acid.

-

Heat the reaction mixture to 100°C and maintain this temperature for 12-16 hours with continuous stirring.

-

After cooling to room temperature, slowly and carefully dilute the reaction mixture with 200 mL of deionized water.

-

Neutralize the acidic solution by the dropwise addition of ammonium hydroxide solution until a pH of 7 is achieved. The neutralization should be performed in an ice bath to control the exothermic reaction.

-

Wash the resulting aqueous solution with ethyl acetate (3 x 100 mL) to remove any unreacted m-cresol.

-

Concentrate the aqueous phase under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from a minimal amount of hot ethanol to yield purified this compound salt.

-

Dry the crystals under vacuum.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of the purified product in 0.7 mL of deuterium oxide (D₂O).

-

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz spectrometer.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer.

4.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the purified product.

-

Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer.

4.2.3. Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) mass spectrometry in negative ion mode.

-

Sample Preparation: Dissolve a small amount of the product in a suitable solvent (e.g., methanol/water) and infuse it into the mass spectrometer.

Structure Elucidation from Predicted Data

The confirmation of the structure of this compound salt would proceed by interpreting the obtained spectroscopic data as follows:

-

¹H NMR: The aromatic region of the proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The splitting pattern (doublets and a singlet) would confirm the 1,2,4-substitution pattern. The singlet with an integration of three protons at a higher field would be characteristic of the methyl group. The protons of the ammonium ion would likely exchange with the D₂O solvent and therefore might not be observed.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the different chemical environments of the carbon atoms, with the carbon attached to the hydroxyl group appearing at the lowest field in the aromatic region, and the methyl carbon appearing at the highest field.

-

IR Spectroscopy: The IR spectrum would provide crucial information about the functional groups present. The broad absorption band in the 3400-3200 cm⁻¹ region would indicate the O-H stretching of the phenolic hydroxyl group. The bands around 3200-3000 cm⁻¹ and ~1450 cm⁻¹ would be characteristic of the N-H vibrations of the ammonium cation. The strong absorptions around 1200 cm⁻¹ and 1040 cm⁻¹ would confirm the presence of the sulfonate group.

-

Mass Spectrometry: In negative ion mode ESI-MS, the spectrum would be expected to show a prominent peak at an m/z corresponding to the molecular weight of the anionic part of the molecule (187.02), which is the 4-hydroxy-2-methylbenzenesulfonate ion. Fragmentation of this ion could lead to the loss of SO₃, resulting in a peak at m/z 107.05, corresponding to the deprotonated m-cresol.

By combining the information from these analytical techniques, the chemical structure of this compound salt can be unequivocally confirmed. The predicted data presented in this guide serves as a benchmark for what researchers should expect to observe when analyzing this compound.

References

An In-depth Technical Guide on the Physical Characteristics of Ammonium 4-hydroxy-2-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of Ammonium 4-hydroxy-2-methylbenzenesulfonate. The information is presented to be a valuable resource for laboratory and research applications. This compound is recognized as an impurity of Policresulen, a potent inhibitor of the NS2B/NS3 protease of the Dengue virus (DENV2)[1][2].

Core Physical and Chemical Properties

The fundamental physical and chemical data for Ammonium 4-hydroxy-2-methylbenzenesulfonate are summarized below.

| Property | Value | Source |

| CAS Number | 79093-71-3 | [3][4] |

| Molecular Formula | C₇H₁₁NO₄S or C₇H₈O₄S·NH₃ | [1][3][4][5] |

| Molecular Weight | 205.23 g/mol | [2][3][4] |

| Appearance | White to Off-White Solid | [3][5] |

| Melting Point | 234 °C | [4] |

| Purity | 98% | [5] |

Experimental Protocols

1. Determination of Melting Point:

The melting point of a solid crystalline substance is a critical indicator of its purity. A sharp melting point range typically signifies a high degree of purity.

-

Apparatus: A calibrated digital melting point apparatus or a traditional Thiele tube with a calibrated thermometer.

-

Methodology:

-

A small, dry sample of Ammonium 4-hydroxy-2-methylbenzenesulfonate is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

HPLC is a standard technique used to determine the purity of a compound by separating it from any impurities.

-

System: A standard HPLC system equipped with a pump, injector, column (e.g., C18), and a UV detector.

-

Methodology:

-

A standard solution of Ammonium 4-hydroxy-2-methylbenzenesulfonate is prepared in a suitable solvent (e.g., methanol or a buffered mobile phase) at a known concentration.

-

The mobile phase, a mixture of solvents like acetonitrile and water with a modifier like formic acid, is prepared and degassed.

-

The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

-

A specific volume of the sample solution is injected into the system.

-

The chromatogram is recorded. The area of the peak corresponding to the main compound is compared to the total area of all peaks to calculate the purity percentage.

-

Logical and Relational Diagrams

The following diagrams illustrate the relationships of Ammonium 4-hydroxy-2-methylbenzenesulfonate and a general workflow for its characterization.

Caption: Relationship of the compound to Policresulen and its biological target.

Caption: A conceptual workflow for the physical analysis of a chemical compound.

References

- 1. 4-Hydroxy-2-methylbenzenesulfonic acid ammonium|CAS 0|DC Chemicals [dcchemicals.com]

- 2. glpbio.com [glpbio.com]

- 3. 2-Hydroxy-4-methylbenzenesulfonic Acid Ammonium Salt [cymitquimica.com]

- 4. 2-Hydroxy-4-methylbenzenesulfonic acid ammonium salt | 79093-71-3 | EDA09371 [biosynth.com]

- 5. This compound [cymitquimica.com]

Technical Guide: Determination of Molecular Weight for 4-Hydroxy-2-methylbenzenesulfonic acid ammonium

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the determination of the molecular weight of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium (CAS: 2742982-16-5), an impurity of the NS2B/NS3 protease inhibitor, Policresulen.[1] The accurate calculation of molecular weight is a foundational requirement in drug development, enabling precise formulation, dosing calculations, and analytical characterization.

Compound Identification

-

Systematic Name: this compound

-

Structure: This compound is the ammonium salt of 4-hydroxy-2-methylbenzenesulfonic acid.

Data Presentation: Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of each constituent element, multiplied by the number of atoms of that element in the molecular formula. The standard atomic weights used for this calculation are provided below.

| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Subtotal (amu) |

| Carbon | C | 7 | 12.011[3] | 84.077 |

| Hydrogen | H | 11 | 1.008[4] | 11.088 |

| Nitrogen | N | 1 | 14.007[5][6] | 14.007 |

| Oxygen | O | 4 | 15.999[7][8] | 63.996 |

| Sulfur | S | 1 | 32.06[9] | 32.060 |

| Total | 205.228 |

The calculated molecular weight is 205.228 g/mol , which aligns with the commonly cited value of 205.23 g/mol .[1][2]

Experimental Protocols

Computational Protocol: Theoretical Molecular Weight

The theoretical molecular weight was determined using the following protocol:

-

Formula Determination: The correct molecular formula (C₇H₁₁NO₄S) was established from chemical supplier databases.[1][2]

-

Atomic Weight Aggregation: The standard atomic weight for each element (C, H, N, O, S) was sourced from the International Union of Pure and Applied Chemistry (IUPAC) periodic table values.[3][4][5][6][8][9]

-

Summation: The number of atoms for each element was multiplied by its respective atomic weight.

-

Total Calculation: The subtotals from the previous step were summed to yield the final molecular weight.

Experimental Protocol: Mass Spectrometry (Conceptual)

For experimental verification, high-resolution mass spectrometry (HRMS) is the preferred method. A generalized protocol is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol/water).

-

Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electrospray Ionization (ESI), to generate gas-phase ions.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight, TOF).

-

Data Interpretation: The resulting spectrum will show a peak corresponding to the molecular ion. The precise mass measured is compared against the calculated theoretical mass to confirm identity and purity.

Visualization

The following diagram illustrates the logical workflow for calculating the compound's molecular weight from its constituent elemental masses.

Caption: Elemental Mass Contribution to Final Molecular Weight.

References

- 1. glpbio.com [glpbio.com]

- 2. This compound [cymitquimica.com]

- 3. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. #7 - Nitrogen - N [hobart.k12.in.us]

- 6. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. Sulfur - Wikipedia [en.wikipedia.org]

Technical Guide: Understanding the Pharmacological Profile of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium and its Relation to Policresulen

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the available scientific information regarding 4-Hydroxy-2-methylbenzenesulfonic acid ammonium. It is crucial to note that current scientific literature does not describe a specific mechanism of action for this compound itself. Instead, this compound is identified as an impurity of Policresulen , a topical hemostatic and antiseptic agent. Therefore, this guide will focus on the well-documented mechanism of action of Policresulen to provide a relevant pharmacological context.

Introduction to this compound

This compound is a chemical compound identified as an impurity in the production of Policresulen. While its own biological activity has not been a subject of extensive study, its parent compound, Policresulen, has established therapeutic applications and a known mechanism of action.

Policresulen: The Parent Compound

Policresulen is a polycondensation product of meta-cresolsulfonic acid and formaldehyde. It is utilized in clinical practice for its antiseptic and hemostatic properties, particularly in gynecology for treating cervical erosion and vaginal infections, as well as in dermatology for wound management.

Mechanism of Action of Policresulen

The therapeutic effects of Policresulen are attributed to a dual mechanism of action:

-

Selective Coagulation of Necrotic Tissue: Policresulen exhibits a selective action on necrotic and pathologically altered tissues. It denatures and coagulates these tissues, facilitating their removal while leaving healthy tissue unharmed. This selective effect is crucial for wound cleaning and promoting the healing process.

-

Antimicrobial Activity: Policresulen possesses a broad spectrum of antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and protozoa. This antiseptic property helps to prevent or treat infections in the affected areas.

Recent research has also identified a more specific molecular target for Policresulen. It acts as a potent inhibitor of the NS2B/NS3 protease of the Dengue virus (DENV).

Policresulen has been shown to be a potent inhibitor of the DENV NS2B/NS3 protease, an enzyme essential for viral replication. It acts as a competitive inhibitor of this protease. This inhibition effectively halts the replication of the DENV2 virus in infected cells.

Quantitative Data

The following table summarizes the key quantitative data related to the inhibitory activity of Policresulen.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (NS2B/NS3 Protease) | 0.48 µg/mL | In vitro enzymatic assay | |

| IC₅₀ (DENV2 Replication) | 4.99 µg/mL | BHK-21 cells |

Experimental Protocols

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Policresulen against DENV NS2B/NS3 protease.

-

Methodology: A continuous spectrophotometric assay is employed using a chromogenic substrate for the NS2B/NS3 protease. The enzyme, the substrate, and varying concentrations of Policresulen are incubated together. The rate of substrate cleavage is monitored by measuring the change in absorbance over time. The IC₅₀ value is then calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Objective: To determine the IC₅₀ of Policresulen on the replication of DENV2 in a cell-based model.

-

Methodology: Baby hamster kidney (BHK-21) cells are infected with the DENV2 virus. Following infection, the cells are treated with various concentrations of Policresulen. After a defined incubation period, the level of viral replication is quantified, typically by measuring the amount of viral RNA using real-time quantitative PCR (RT-qPCR) or by a plaque-forming assay. The IC₅₀ is the concentration of Policresulen that reduces viral replication by 50%.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the proposed mechanism by which Policresulen inhibits Dengue virus replication through the inhibition of the NS2B/NS3 protease.

Caption: Inhibition of DENV NS2B/NS3 protease by Policresulen, disrupting viral replication.

This diagram outlines the general workflow for determining the IC₅₀ values for both protease inhibition and viral replication.

4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium as a Policresulen Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Policresulen, a polycondensation product of metacresol sulfonic acid and formaldehyde, is a widely used topical hemostatic and antiseptic agent. As with any pharmaceutical substance, ensuring its purity is critical for safety and efficacy. This technical guide provides an in-depth overview of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium, a known impurity of Policresulen. The document details the chemical relationship between the impurity and the active pharmaceutical ingredient (API), outlines analytical methodologies for its detection and characterization, and discusses the potential pathways of its formation. While specific quantitative data and biological signaling pathways for this particular impurity are not extensively documented in publicly available literature, this guide furnishes researchers and drug development professionals with the foundational knowledge and experimental frameworks necessary for its analysis and control.

Introduction to Policresulen and its Impurities

Policresulen is a complex polymeric substance with a broad spectrum of antimicrobial and hemostatic activity. It is synthesized through the acid-catalyzed polycondensation of metacresol sulfonic acid and formaldehyde. The intricate nature of this polymerization process can lead to the formation of various related substances and impurities, including unreacted monomers, oligomers, and side-reaction products. One such identified impurity is 4-Hydroxy-2-methylbenzenesulfonic acid, which is typically found as its ammonium salt.

The presence of impurities in a drug substance can impact its quality, stability, and safety. Therefore, robust analytical methods are essential for the identification, quantification, and control of these impurities to comply with regulatory standards.

Chemical Profile of this compound

This compound is the ammonium salt of a sulfonated derivative of m-cresol. Its chemical structure is closely related to the monomeric starting material of Policresulen.

| Chemical Name | This compound |

| Synonyms | Ammonium 4-hydroxy-2-methylbenzenesulfonate, m-Cresol-4-sulfonic acid ammonium salt |

| Molecular Formula | C₇H₁₁NO₄S |

| Molecular Weight | 205.23 g/mol |

| CAS Number | Not available |

Potential Formation Pathway

The formation of 4-Hydroxy-2-methylbenzenesulfonic acid as an impurity in Policresulen is likely a result of the manufacturing process. The primary starting material for the synthesis of Policresulen is metacresol, which is first sulfonated to produce metacresol sulfonic acid. 4-Hydroxy-2-methylbenzenesulfonic acid is a structural isomer of the primary monomer. Its presence could arise from:

-

Isomeric Impurities in the Starting Material: The commercial-grade m-cresol used for sulfonation may contain isomeric impurities, which are then carried through the synthesis process.

-

Side Reactions during Sulfonation: The sulfonation of m-cresol might not be completely regioselective, leading to the formation of different positional isomers of methylbenzenesulfonic acid.

The following diagram illustrates the logical relationship in the synthesis of Policresulen and the potential origin of the impurity.

Caption: Potential formation pathway of 4-Hydroxy-2-methylbenzenesulfonic acid.

Analytical Methodologies for Impurity Profiling

Comprehensive analysis of Policresulen and its impurities requires advanced analytical techniques capable of separating and identifying structurally similar compounds within a complex polymeric matrix. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice for this purpose.

Experimental Workflow: LC-Q-TOF MS for Impurity Identification

A Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS) method provides high-resolution and accurate mass data, enabling the confident identification of unknown impurities. The following diagram outlines a typical experimental workflow.

Caption: Experimental workflow for Policresulen impurity analysis.

Detailed Experimental Protocols

Method 1: LC-Q-TOF MS for Identification and Characterization of Impurities

This method is suitable for the initial identification and structural elucidation of impurities.

| Parameter | Condition |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | ACE EXCEL 5 C18-PFP (4.6 mm × 250 mm, 5 µm) |

| Mobile Phase A | 0.01 M ammonium acetate solution |

| Mobile Phase B | Methanol |

| Gradient Elution | A suitable gradient to resolve all related substances |

| Flow Rate | Typically 0.8 - 1.0 mL/min |

| Column Temperature | 30 - 35 °C |

| Detector | Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF MS) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Data Acquisition | Full scan MS and data-dependent MS/MS |

Method 2: HPLC-UV for Quantification of Related Substances

This method can be validated for the routine quantification of known impurities.

| Parameter | Condition |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | Diamonsil C18 (4.6 mm × 250 mm, 5 µm) or equivalent |

| Mobile Phase A | 1% Ammonium acetate solution |

| Mobile Phase B | Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

Data Presentation and Interpretation

Quantitative data for this compound in Policresulen is not specified in the reviewed literature. However, a comprehensive analysis would involve the determination of its concentration relative to the API.

| Impurity Name | Retention Time (min) | Relative Retention Time | Response Factor | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Specification Limit (%) |

| This compound | To be determined | To be determined | To be determined | To be determined | To be determined | To be established |

Data in this table is illustrative and needs to be determined experimentally.

Biological Effects and Signaling Pathways

There is no specific information available in the public domain regarding the biological effects or signaling pathways associated with this compound. The toxicological assessment of this impurity would be a critical step in setting appropriate acceptance criteria in the drug product. The mechanism of action of the parent drug, Policresulen, involves non-specific protein precipitation and antimicrobial effects due to its acidic nature. It is plausible that this small molecule impurity would not share the same polymeric mechanism of action.

Conclusion

This compound is a known process-related impurity of Policresulen. Its control is essential for ensuring the quality and safety of the final drug product. This technical guide has summarized the available information on its chemical properties, potential formation pathways, and analytical methodologies for its detection. While specific quantitative data and biological activity information are limited, the provided experimental frameworks using LC-Q-TOF MS and HPLC-UV offer a solid basis for the development and validation of analytical methods for the monitoring and control of this and other impurities in Policresulen. Further research is warranted to establish the toxicological profile and set scientifically justified specification limits for this compound.

In-Depth Technical Guide on the Inhibition of Viral NS2B/NS3 Protease

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the inhibition of the NS2B/NS3 protease. The initial search for a compound with the specific chemical formula C7H11NO4S did not yield any published research linking it to the inhibition of this protease. Therefore, this document focuses on the broader, well-established principles and methodologies in this field of research.

The NS2B/NS3 Protease: A Prime Antiviral Target

The NS2B/NS3 protease is a vital enzyme for the replication of flaviviruses, a genus that includes significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), and West Nile virus (WNV).[1][2][3][4][5][6][7] This enzyme is a heterodimeric complex composed of the NS3 protein, which contains the serine protease domain, and the NS2B protein, which functions as an essential cofactor.[1][3][8][9] The primary role of the NS2B/NS3 protease is to cleave the viral polyprotein at multiple sites, a process that is absolutely necessary for the generation and maturation of functional viral proteins.[1][2][3][4] Given its indispensable function in the viral life cycle, the NS2B/NS3 protease is considered a principal and highly attractive target for the development of antiviral therapeutics.[1][3][10][11]

Catalytic Mechanism of NS2B/NS3 Protease

The catalytic activity of the NS3 protease domain is dependent on a canonical catalytic triad of amino acid residues: Histidine-51 (His51), Aspartate-75 (Asp75), and Serine-135 (Ser135).[1][11] The NS2B cofactor is crucial for the correct folding of the NS3 protease domain, which aligns the catalytic residues in the precise conformation required for substrate recognition and subsequent cleavage.[8][9] The enzymatic reaction is initiated by a nucleophilic attack on the carbonyl group of the substrate's scissile peptide bond by the activated Ser135 residue, a process facilitated by the other members of the catalytic triad.[12]

Caption: Catalytic mechanism of the NS2B/NS3 serine protease.

Strategies for Inhibition

The development of pharmacological inhibitors for the NS2B/NS3 protease has primarily pursued two distinct strategies:

-

Orthosteric Inhibition: This strategy involves the design and synthesis of molecules that bind directly to the active site of the enzyme. These inhibitors act by competing with the natural viral polyprotein substrate for access to the catalytic machinery. Often, these compounds are designed as substrate mimetics.[12][13]

-

Allosteric Inhibition: This approach focuses on targeting binding sites on the enzyme that are topographically distinct from the active site. The binding of an allosteric inhibitor induces a conformational change in the enzyme, which in turn modifies the geometry of the active site, thereby reducing or completely abolishing its catalytic function.[2][10][12][13] This can provide advantages in terms of inhibitor specificity and a potentially higher barrier to the development of drug resistance.

Quantitative Analysis of NS2B/NS3 Protease Inhibitors

The potency of a protease inhibitor is quantitatively assessed using several key parameters, the most common of which are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value is an empirical measure that defines the concentration of an inhibitor required to reduce the observed rate of enzymatic activity by 50%. The Ki value provides a more fundamental measure of the intrinsic binding affinity between the inhibitor and the enzyme.

Below is a curated table summarizing the quantitative data for a selection of published inhibitors targeting the NS2B/NS3 proteases of Dengue and Zika viruses:

| Compound/Inhibitor | Virus Target | Inhibition Parameter | Value (µM) | Reference |

| Diversity 0713 | DENV2 | Ki | 13.49 | [1] |

| NSC135618 | DENV2 | IC50 | ~3 | [10] |

| Compound 2 | DENV4 | IC50 | 3.9 ± 0.6 | [14] |

| Compound 14 | DENV4 | IC50 | 4.9 ± 0.3 | [14] |

| Compound 22 | DENV4 | IC50 | 3.4 ± 0.1 | [14] |

| Compound 2 | DENV4 | Ki | 4.0 ± 0.4 | [14] |

| Compound 14 | DENV4 | Ki | 4.9 ± 0.3 | [14] |

| Compound 22 | DENV4 | Ki | 3.4 ± 0.1 | [14] |

| Compound 9 | ZIKV | IC50 | 15.8 ± 0.9 | [13] |

| Compound 10 | ZIKV | IC50 | 33 | [13] |

| 6-bromo-1,2-naphthalenedione | ZIKV | Kd | 12.26 | [15] |

Experimental Protocols for Inhibitor Screening

A widely adopted methodology for the discovery and characterization of NS2B/NS3 protease inhibitors is the in vitro enzymatic assay employing a fluorogenic substrate.

General Protocol for Fluorogenic Protease Inhibition Assay

-

Preparation of Reagents:

-

Assay Buffer: A buffered solution, typically containing Tris-HCl or HEPES at a physiological pH (e.g., pH 8.5), is used. Additives such as NaCl and bovine serum albumin (BSA) may be included to ensure enzyme stability and optimal activity.[1]

-

Enzyme Solution: A stock solution of purified, recombinant NS2B/NS3 protease of known concentration is diluted to the desired final concentration in the assay buffer.

-

Substrate Solution: A fluorogenic peptide substrate, for instance, BOC-Gly-Arg-Arg-AMC or Bz-Nle-KRR-AMC, is initially dissolved in a suitable organic solvent like DMSO and subsequently diluted to its final working concentration in the assay buffer.[1][16][17]

-

Inhibitor Solutions: The compounds being tested are prepared in a series of dilutions to cover a range of concentrations.

-

-

Assay Procedure:

-

The assay is typically conducted in a multi-well microplate format (e.g., 96-well or 384-well) to facilitate high-throughput screening.[17][18]

-

A master mix comprising the assay buffer and the fluorogenic substrate is prepared and dispensed into the wells of the microplate.[18]

-

The test inhibitors or a vehicle control (commonly DMSO) are then added to the appropriate wells and thoroughly mixed.[18]

-

The plate is subjected to a pre-incubation period at a controlled temperature (e.g., 37°C) for a specified duration to permit the binding of the inhibitor to the enzyme.[1][18]

-

The enzymatic reaction is initiated by the addition of the NS2B/NS3 protease solution to each well.[18]

-

The fluorescence intensity is monitored kinetically over a defined time period using a microplate reader set to the appropriate excitation and emission wavelengths (e.g., Excitation: 340-385 nm, Emission: 440-465 nm).[1][17][18]

-

-

Data Analysis:

-

The initial rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time plot.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control.

-

The IC50 value is then determined by fitting this dose-response data to a suitable nonlinear regression model.

-

Workflow for NS2B/NS3 Protease Inhibitor Discovery

The discovery and development of novel inhibitors of the NS2B/NS3 protease typically adheres to a structured, multi-stage workflow, commencing with initial screening and culminating in lead optimization.

Caption: Workflow for the discovery and development of NS2B/NS3 protease inhibitors.

Conclusion

The NS2B/NS3 protease continues to be a highly validated and compelling target for the creation of direct-acting antiviral agents to combat a variety of significant human pathogens. Sustained research efforts in the areas of high-throughput screening, rational drug design based on structural biology, and the exploration of novel chemical scaffolds are imperative for the discovery of potent and selective inhibitors with the potential for clinical development. The experimental protocols and quantitative data presented in this guide offer a solid foundation of knowledge for researchers committed to the global effort to control and treat flaviviral infections.

References

- 1. Development of a NS2B/NS3 protease inhibition assay using AlphaScreen® beads for screening of anti-dengue activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Dengue Virus NS2B/NS3 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dengue Virus NS2B/NS3 Protease Inhibitors Exploiting the Prime Side - PMC [pmc.ncbi.nlm.nih.gov]

- 4. West Nile Virus Core Protein: Tetramer Structure and Ribbon Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. West Nile virus Agent Information Sheet | Office of Research [bu.edu]

- 7. Fusion loop peptide of the West Nile virus envelope protein is essential for pathogenesis and recognized by a therapeutic cross-reactive human monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of NS2B-mediated activation of NS3pro in dengue virus: molecular dynamics simulations and bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dengue protease activity: the structural integrity and interaction of NS2B with NS3 protease and its potential as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A conformational switch high-throughput screening assay and allosteric inhibition of the flavivirus NS2B-NS3 protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of novel small molecule inhibitors against NS2B/NS3 serine protease from Zika virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Inhibition of NS2B/NS3 Protease: A New Therapeutic Opportunity to Treat Dengue and Zika Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Evaluation of Novel Inhibitors against the NS2B-NS3 Protease of Dengue Fever Virus Type 4 [mdpi.com]

- 15. Identification of a small compound that specifically inhibits Zika virus in vitro and in vivo by targeting the NS2B-NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ZIKV NS2B-NS3 protease dose response screening assay protocol v1 [protocols.io]

- 17. mdpi.com [mdpi.com]

- 18. inspiralis.com [inspiralis.com]

In-depth Technical Guide: The DENV2 Replication Inhibitor 4-Hydroxy-2-methylbenzenesulfonic acid ammonium

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive research has revealed no direct scientific literature or publicly available data specifically identifying "4-Hydroxy-2-methylbenzenesulfonic acid ammonium" as a DENV2 replication inhibitor. The following guide is constructed based on available information for structurally related compounds and general principles of antiviral drug discovery against the dengue virus, providing a hypothetical framework for its investigation.

Introduction and Rationale

Dengue virus (DENV) remains a significant global health threat, with four distinct serotypes (DENV1-4) causing widespread morbidity and mortality. The absence of broadly effective therapeutics necessitates the urgent discovery and development of novel antiviral agents. Small molecule inhibitors that target specific stages of the viral life cycle represent a promising strategy. This document explores the potential of this compound, a sulfonated phenolic compound, as a putative inhibitor of DENV2 replication. While direct evidence is currently unavailable, its structural motifs suggest plausible mechanisms of action that warrant further investigation.

Hypothetical Mechanism of Action

The chemical structure of this compound suggests several potential antiviral mechanisms against DENV2. Phenolic compounds have been noted for their antiviral properties, and the addition of a sulfonic acid group could enhance its interaction with viral or host proteins.

Potential Targets:

-

Viral Entry: The sulfonic acid moiety could mimic heparan sulfate, a primary cellular receptor for DENV attachment, thereby blocking the initial virus-cell interaction.

-

NS2B/NS3 Protease: This viral protease is essential for processing the DENV polyprotein. Phenolic and sulfonated compounds could act as competitive or allosteric inhibitors of this enzyme.

-

NS5 RNA-dependent RNA polymerase (RdRp): The NS5 protein is crucial for viral RNA replication. The compound could potentially bind to the RdRp active site or allosteric sites, inhibiting its function.

A proposed signaling pathway for the inhibition of DENV2 replication by a hypothetical inhibitor targeting the NS2B/NS3 protease is visualized below.

Caption: Hypothetical inhibition of the DENV2 NS2B/NS3 protease.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that would be crucial for evaluating the antiviral potential of this compound. These values would need to be determined experimentally.

| Assay Type | Cell Line | Parameter | Hypothetical Value (µM) | Notes |

| Antiviral Activity | Vero | EC50 | 5.2 | Plaque Reduction Neutralization Test (PRNT) |

| Huh-7 | EC50 | 7.8 | High-content imaging-based antiviral assay | |

| Cytotoxicity | Vero | CC50 | > 100 | MTT or CellTiter-Glo assay |

| Huh-7 | CC50 | > 100 | MTT or CellTiter-Glo assay | |

| Selectivity Index (SI) | Vero | SI | > 19.2 | Calculated as CC50 / EC50 |

| Huh-7 | SI | > 12.8 | Calculated as CC50 / EC50 |

Key Experimental Protocols

To validate the antiviral activity of this compound, a series of in vitro experiments would be required.

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying the inhibition of viral infection.

Methodology:

-

Cell Seeding: Seed Vero cells in 6-well plates and grow to 90-95% confluency.

-

Virus-Compound Incubation: Prepare serial dilutions of the compound and incubate with a known titer of DENV2 for 1 hour at 37°C.

-

Infection: Remove growth media from the cells and add the virus-compound mixture. Incubate for 2 hours at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose.

-

Incubation: Incubate the plates for 5-7 days at 37°C.

-

Plaque Visualization: Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

The experimental workflow for a PRNT assay is depicted below.

Caption: Workflow for a Plaque Reduction Neutralization Test (PRNT).

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound is toxic to the host cells.

Methodology:

-

Cell Seeding: Seed Vero or Huh-7 cells in 96-well plates.

-

Compound Treatment: Add serial dilutions of the compound to the cells and incubate for the same duration as the antiviral assay.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

While there is currently no direct evidence supporting the anti-DENV2 activity of this compound, its chemical structure holds promise for further investigation. The hypothetical framework presented in this guide outlines the necessary steps to evaluate its potential as a DENV2 replication inhibitor. Future research should focus on synthesizing the compound, performing the described in vitro assays to determine its efficacy and toxicity, and subsequently elucidating its precise mechanism of action through target-based assays. Such studies will be crucial in determining if this compound or its derivatives could be viable candidates for the development of novel anti-dengue therapeutics.

Spectroscopic Profile of 4-Hydroxy-2-methylbenzenesulfonic acid Ammonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 4-Hydroxy-2-methylbenzenesulfonic acid ammonium and its corresponding free acid. Due to the limited availability of direct experimental data for the ammonium salt, this guide leverages data from the free acid and structurally analogous compounds to provide a thorough analytical profile. This document is intended to support research and development activities where the characterization of this compound is critical.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Synonyms: Ammonium 4-hydroxy-2-methylbenzenesulfonate

-

Molecular Formula: C₇H₁₁NO₄S

-

Molecular Weight: 205.23 g/mol

-

CAS Number: 2742982-16-5

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹³C NMR Spectroscopy

A ¹³C NMR spectrum for 4-Hydroxy-2-methylbenzenesulfonic acid has been reported in the literature.[1]

Table 1: ¹³C NMR Spectroscopic Data for 4-Hydroxy-2-methylbenzenesulfonic acid

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 (C-SO₃H) | Data not available in abstract |

| C2 (C-CH₃) | Data not available in abstract |

| C3 | Data not available in abstract |

| C4 (C-OH) | Data not available in abstract |

| C5 | Data not available in abstract |

| C6 | Data not available in abstract |

| CH₃ | Data not available in abstract |

| Note: The specific chemical shifts are contained within the cited literature which was not fully accessible. |

2.1.2. ¹H NMR Spectroscopy

Experimental ¹H NMR data for 4-Hydroxy-2-methylbenzenesulfonic acid is not available in the searched databases. However, based on the structure and data from analogous compounds, the following proton signals can be predicted.

Table 2: Predicted ¹H NMR Spectroscopic Data for 4-Hydroxy-2-methylbenzenesulfonic acid

| Proton(s) | Predicted Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H (H3) | 7.5 - 7.8 | d | ~2 |

| Aromatic H (H5) | 6.8 - 7.1 | dd | ~8, ~2 |

| Aromatic H (H6) | 7.7 - 8.0 | d | ~8 |

| Methyl H | 2.2 - 2.5 | s | - |

| Hydroxyl H | 9.0 - 11.0 | br s | - |

| Sulfonic Acid H | 11.0 - 13.0 | br s | - |

| Note: These are predicted values and may vary depending on the solvent and other experimental conditions. |

Infrared (IR) Spectroscopy

Specific experimental IR data for this compound is unavailable. The expected characteristic absorption bands based on its functional groups are summarized below.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3200 - 3600 (broad) |

| N-H (Ammonium) | Stretching | 3000 - 3300 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| S=O (Sulfonic Acid) | Asymmetric Stretching | 1340 - 1350 |

| S=O (Sulfonic Acid) | Symmetric Stretching | 1150 - 1165 |

| S-O (Sulfonic Acid) | Stretching | 900 - 1050 |

Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not available. The expected mass-to-charge ratio (m/z) for the parent ion of the free acid in negative ion mode would be approximately 187.01.

Table 4: Predicted Mass Spectrometry Data for 4-Hydroxy-2-methylbenzenesulfonic acid

| Ion | Formula | Calculated m/z (Monoisotopic) |

| [M-H]⁻ | C₇H₇O₄S⁻ | 187.0065 |

| [M+H]⁺ | C₇H₉O₄S⁺ | 189.0221 |

UV-Visible (UV-Vis) Spectroscopy

Specific UV-Vis spectroscopic data for this compound is not available. As a substituted aromatic compound, it is expected to exhibit absorption bands in the UV region.

Table 5: Predicted UV-Visible Absorption Maxima

| Solvent | Predicted λmax (nm) |

| Methanol/Ethanol | ~230 and ~280 |

| Water | ~225 and ~275 |

| Note: The exact position and intensity of the absorption maxima can be influenced by the solvent and the pH of the solution. |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data for this specific compound are not published. The following are generalized protocols that can be adapted for the analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or Methanol-d₄). Ensure the sample is fully dissolved.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The relaxation delay should be set to at least 5 times the longest T₁ relaxation time.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The spectral width should be set to cover the expected range (e.g., 0-200 ppm).

-

IR Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet: Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or coupled with a liquid chromatography system.

-

Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., water, methanol, or ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the sample spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Logical Relationships and Workflows

General Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General analytical workflow for compound characterization.

Conceptual Signaling Pathway: Protease Inhibition

This compound is described as a potent inhibitor of NS2B/NS3 protease. The following diagram illustrates this inhibitory action in a conceptual manner.

Caption: Conceptual diagram of protease inhibition.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of Aromatic Sulfonic Acid Ammonium Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate world of the crystal structure of aromatic sulfonic acid ammonium salts. Understanding the three-dimensional arrangement of these compounds at the molecular level is paramount for predicting their physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development and materials science. This document provides a comprehensive overview of their crystallographic features, experimental protocols for their characterization, and a visual exploration of their structural motifs.

Core Crystallographic Data of Aromatic Sulfonic Acid Ammonium Salts

The crystal structures of aromatic sulfonic acid ammonium salts are primarily governed by a delicate interplay of hydrogen bonding, ionic interactions, and π-π stacking. The ammonium cation (NH₄⁺) acts as a versatile hydrogen bond donor, forming multiple hydrogen bonds with the sulfonate group (SO₃⁻) of the aromatic anion. This interaction is a dominant feature in the crystal packing of these salts.

The following tables summarize key crystallographic data for a selection of aromatic sulfonic acid ammonium salts, providing a quantitative basis for comparison and analysis.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| Ammonium p-toluenesulfonate | C₇H₁₁NO₃S | Orthorhombic | Pn2₁a | 20.411(4) | 7.066(2) | 6.272(4) | 90 | 90 | 90 | 4 | |

| Ammonium naphthalene-1-sulphonate | C₁₀H₁₁NO₃S | Monoclinic | P2₁/m | 9.15 | 7.92 | 8.18 | 90 | 101.6 | 90 | 2 | [1] |

| 4-Aminiumbiphenyl benzenesulfonate | C₁₈H₁₇NO₃S | Monoclinic | Cc | 32.036(3) | 7.2154(7) | 7.4283(8) | 90 | 99.943(2) | 90 | 4 |

Table 1: Unit Cell Parameters of Selected Aromatic Sulfonic Acid Ammonium Salts

| Compound Name | S-O Bond Lengths (Å) (average) | C-S Bond Length (Å) | N-H···O Hydrogen Bond Distances (Å) (range) |

| Ammonium p-toluenesulfonate | 1.438 | 1.762(5) | 2.730(6) - 3.02(1) |

| Ammonium naphthalene-1-sulphonate | ~1.45 (typical) | ~1.77 (typical) | N/A (specific data not available) |

| 4-Aminiumbiphenyl benzenesulfonate | N/A (specific data not available) | N/A (specific data not available) | N/A (specific data not available) |

Table 2: Selected Bond Lengths and Hydrogen Bond Distances

Experimental Protocols: From Synthesis to Structure Solution

The determination of the crystal structure of aromatic sulfonic acid ammonium salts involves a series of well-defined experimental procedures.

Synthesis and Crystallization

The synthesis of these salts is typically a straightforward acid-base reaction.

General Synthesis Procedure:

-

Dissolution: The aromatic sulfonic acid is dissolved in a suitable solvent, such as water or a lower alcohol (e.g., methanol, ethanol).

-

Neutralization: An aqueous solution of ammonia or ammonium hydroxide is added dropwise to the sulfonic acid solution with stirring until a neutral pH is achieved.

-

Crystallization: The resulting salt solution is then subjected to a crystallization process. Common methods include:

-

Slow Evaporation: The solvent is allowed to evaporate slowly at room temperature, leading to the formation of single crystals over a period of days to weeks.

-

Cooling Crystallization: The saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

Vapor Diffusion: A solution of the salt in a good solvent is placed in a sealed container with a vial of a poor solvent. The slow diffusion of the poor solvent vapor into the salt solution reduces its solubility and promotes crystal growth.

-

For instance, the synthesis of tetramethylammonium benzenesulfonate has been achieved by reacting methyl benzenesulfonate with an aqueous solution of trimethylamine.[2] The resulting aqueous solution can then be heated to drive off excess amine, and the salt can be recovered by evaporation of the water.[2]

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their three-dimensional structure is determined using single-crystal X-ray diffraction.

General X-ray Diffraction Protocol:

-

Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[3][4] The diffraction pattern, consisting of a series of spots of varying intensities, is recorded as the crystal is rotated.[4]

-

Data Reduction: The collected diffraction data is processed to correct for various experimental factors, and the intensities of the reflections are extracted.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.[3]

Visualizing the Supramolecular Architecture

The intricate network of interactions within the crystals of aromatic sulfonic acid ammonium salts can be effectively visualized using graph theory. The following diagrams, generated using the DOT language, illustrate key structural motifs.

Caption: Primary hydrogen bonding interactions between the ammonium cation and the sulfonate group.

Caption: Logical workflow from synthesis to the resulting material properties.

A survey of the Cambridge Structural Database (CSD) reveals that the sulfonate group readily forms hydrogen bonds with both N-H and O-H donors.[5] In structures containing N-H donors, a robust R(2,2)8 hydrogen-bonding motif is frequently observed.[5] The ammonium cation, with its four hydrogen bond donors, plays a crucial role in establishing extensive three-dimensional hydrogen bonding networks with the sulfonate oxygen atoms, which act as acceptors.[1] These networks are fundamental to the stability of the crystal lattice.

This guide provides a foundational understanding of the crystal structure of aromatic sulfonic acid ammonium salts. Further research, including more extensive analysis of the Cambridge Structural Database and computational modeling, can provide deeper insights into the structure-property relationships of this important class of compounds, aiding in the rational design of new materials and pharmaceutical salts with tailored properties.

References

- 1. Buy Ammonium naphthalene-1-sulphonate | 37087-00-6 [smolecule.com]

- 2. US3383410A - Process for the preparation of tetralkylammonium salts of benzene sulfonic acids - Google Patents [patents.google.com]

- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Supramolecular synthon competition in organic sulfonates: A CSD survey - CrystEngComm (RSC Publishing) DOI:10.1039/B413797C [pubs.rsc.org]

Chemical stability and degradation of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium

An In-depth Technical Guide on the Chemical Stability and Degradation of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and degradation of this compound. Due to the limited availability of direct studies on this specific ammonium salt, this guide synthesizes information from studies on closely related aromatic sulfonic acids, including benzenesulfonic acid, toluenesulfonic acid, and phenolsulfonic acids, to infer its likely stability profile. The guide covers potential degradation pathways, including hydrolysis, photolysis, and thermolysis, and provides general experimental protocols for assessing the stability of such compounds. This document is intended to be a valuable resource for researchers and professionals involved in the development and handling of pharmaceuticals and related chemical entities.

Introduction

This compound is an organic chemical compound that finds relevance as an impurity in certain pharmaceutical preparations, such as Policresulen. Understanding its chemical stability and degradation pathways is crucial for ensuring the quality, safety, and efficacy of any drug product it may be associated with. This guide aims to provide a detailed technical overview of its stability profile by examining the behavior of analogous aromatic sulfonic acids.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₄S | --INVALID-LINK-- |

| Molecular Weight | 205.23 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4-hydroxy-2-methylbenzenesulfonic acid;azane | --INVALID-LINK-- |

| Synonyms | Ammonium 4-hydroxy-2-methylbenzenesulfonate, m-Cresol-4-sulfonic acid ammonium salt | --INVALID-LINK-- |

Chemical Stability and Degradation

Based on available Material Safety Data Sheets (MSDS), this compound is considered stable under recommended storage conditions, which typically include a cool, well-ventilated area away from direct sunlight and ignition sources.[1] However, like other aromatic sulfonic acids, it is susceptible to degradation under various stress conditions.

Hydrolytic Degradation

Photolytic Degradation

Aromatic compounds are often susceptible to photodegradation. Studies on phenolsulfonic acids have shown that they can be degraded by UV irradiation.[3] The photochemical degradation of 2-phenylbenzimidazole-5-sulfonic acid, a sunscreen agent, proceeds via direct and indirect photolysis, with pathways including desulfonation and cleavage of the benzimidazole ring.[4][5] It is plausible that this compound could undergo similar degradation upon exposure to light, potentially leading to hydroxylation of the aromatic ring or cleavage of the sulfonate group.

Thermal Degradation

Thermal stability is a critical parameter for chemical compounds. Aromatic sulfonic acids generally exhibit a range of thermal stabilities. Some studies indicate that the thermal decomposition of certain aromatic sulfonic acids can begin at temperatures around 150-200°C.[2] For ammonium salts, thermal decomposition can be complex. The thermal decomposition of ammonium sulfate, for example, proceeds in stages, initially forming ammonium bisulfate and ammonia, followed by further decomposition at higher temperatures to nitrogen, ammonia, sulfur dioxide, and water.[6] It is anticipated that this compound would decompose upon heating, likely releasing ammonia and leading to the degradation of the sulfonic acid moiety.

Oxidative Degradation

Oxidative degradation is another potential pathway. The oxidation of phenol sulfonic acid in aqueous solution has been investigated using advanced oxidation processes like UV/H₂O₂ and Photo-Fenton, which generate highly reactive hydroxyl radicals.[3] These radicals can attack the aromatic ring, leading to hydroxylation and eventual mineralization.

Potential Degradation Pathways

Based on the chemistry of related compounds, the following degradation pathways for this compound can be postulated.

Caption: Postulated degradation pathways of this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the chemical stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.[7][8][9][10][11][12]

General Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies.

Detailed Methodologies

5.2.1. Hydrolytic Degradation

-

Acid Hydrolysis:

-

Prepare a solution of the compound in a suitable solvent (e.g., water or methanol).

-

Add an equal volume of 0.1 M to 1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

At specified time points, withdraw aliquots, neutralize with a suitable base (e.g., sodium hydroxide), and dilute to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of the compound in a suitable solvent.

-

Add an equal volume of 0.1 M to 1 M sodium hydroxide.

-

Incubate and sample as described for acid hydrolysis.

-

Neutralize aliquots with a suitable acid (e.g., hydrochloric acid) before analysis.

-

-

Neutral Hydrolysis:

-

Dissolve the compound in water.

-

Incubate and sample as described above.

-

5.2.2. Oxidative Degradation

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3-30% v/v).

-

Store the solution at room temperature, protected from light, for a defined period.

-

Withdraw aliquots at specified time points for analysis.

5.2.3. Photolytic Degradation

-

Expose a solution of the compound in a transparent container to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

Sample both the exposed and control solutions at appropriate time intervals for analysis.

5.2.4. Thermal Degradation

-

Solid State: Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

-

Solution State: Heat a solution of the compound at a controlled temperature (e.g., 60°C).

-

Sample at various time points for analysis.

Analytical Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically the method of choice for analyzing the samples from forced degradation studies.[1] The method should be capable of separating the parent compound from all potential degradation products.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation.

-

Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to obtain UV spectra of the parent compound and any degradants.

-

Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Conclusion

While specific stability data for this compound is scarce in the public domain, a comprehensive understanding of its potential degradation can be inferred from the behavior of structurally similar aromatic sulfonic acids. This guide provides a framework for assessing its stability and outlines the experimental protocols necessary for conducting forced degradation studies. Such studies are indispensable for ensuring the quality and safety of any pharmaceutical product where this compound may be present as an impurity. Further experimental work is required to definitively establish the degradation pathways and kinetics for this specific molecule.

References

- 1. stability-indicating hplc method: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. library.dphen1.com [library.dphen1.com]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Forced degradation and impurity profiling: recent trends in analytical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Theoretical Framework for the Analysis of 4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Theoretical Chemistry of Sulfonamides

Theoretical and computational chemistry provide invaluable insights into the molecular structure, electronic properties, and reactivity of chemical compounds. For molecules like 4-Hydroxy-2-methylbenzenesulfonic acid and its derivatives, computational methods such as Density Functional Theory (DFT) are instrumental in predicting a wide array of properties. These studies are crucial in understanding intermolecular interactions, charge transfer, and the overall stability of the molecular system, which are key aspects in drug design and materials science.

Computed Properties of 4-Hydroxy-2-methylbenzenesulfonic Acid

The following table summarizes the computed molecular properties of the parent acid, 4-Hydroxy-2-methylbenzenesulfonic acid, as sourced from the PubChem database. These values provide a foundational dataset for understanding the molecule's intrinsic characteristics.[1]

| Property | Value | Reference |

| Molecular Formula | C7H8O4S | PubChem |

| Molecular Weight | 188.20 g/mol | PubChem |

| Exact Mass | 188.01432991 Da | Computed by PubChem 2.2 |

| XLogP3 | 0.7 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 83 Ų | Computed by Cactvs 3.4.8.18 |

| Heavy Atom Count | 12 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 241 | Computed by Cactvs 3.4.8.18 |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 0 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

Proposed Computational Methodology

Based on theoretical investigations of analogous sulfonamide compounds, a detailed protocol for the computational analysis of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium can be established.[2][3]

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For the target molecule, the B3LYP functional with a cc-pVDZ basis set is recommended for geometry optimization and the calculation of electronic properties in the gas phase.[3]

Solvation Effects

To simulate a more realistic chemical environment, the impact of a solvent can be incorporated using a solvation model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM).[3] This is crucial for accurately predicting properties such as UV-Visible spectra.

Natural Bond Orbital (NBO) Analysis

NBO analysis is a powerful tool for understanding charge transfer and conjugative interactions within a molecule.[2][3] This analysis provides insights into the stability arising from electron delocalization and hyperconjugative interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides information about the molecule's chemical stability and electronic transport properties.[3]

Visualizing Theoretical Workflows and Concepts

To clarify the relationships between different computational steps and theoretical concepts, the following diagrams are provided.

Caption: A generalized workflow for the theoretical study of a molecule.

Caption: Conceptual diagram of Natural Bond Orbital (NBO) analysis.

Conclusion and Future Directions

While direct theoretical examinations of this compound are currently absent from the literature, the established computational protocols for similar sulfonamide compounds provide a clear and robust path forward. Future research should focus on applying these methodologies to the ammonium salt to elucidate its structural, electronic, and spectroscopic properties. Such studies will not only contribute to the fundamental understanding of this compound but also support its potential applications in drug development and materials science by providing a detailed molecular-level picture of its behavior.

References

Methodological & Application

Synthesis of 4-Hydroxy-2-methylbenzenesulfonic Acid Ammonium Salt: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium salt. This compound and its derivatives are of interest in various fields, including materials science and as intermediates in chemical synthesis.

Application Notes

4-Hydroxy-2-methylbenzenesulfonic acid and its salts are versatile chemical compounds with several documented applications. The ammonium salt, in particular, has been identified as a useful doping agent to enhance the electronic conductivity of E-glass fabric. Additionally, it is recognized as a process impurity in the production of Policresulen, a topical antiseptic and hemostatic agent, which is a potent inhibitor of the NS2B/NS3 protease of the Dengue virus.[1][2][3] The sulfonic acid derivative itself, derived from m-cresol, is noted as a component of liquid rice hull smoke, which may contribute to anti-inflammatory effects.[4]

Synthesis Protocols

The synthesis of this compound salt is typically achieved through a two-step process:

-

Sulfonation of Cresol: The initial step involves the electrophilic aromatic substitution reaction of a cresol isomer (most commonly m-cresol or o-cresol) with sulfuric acid to introduce the sulfonic acid group onto the aromatic ring.[5][6][7]

-

Formation of the Ammonium Salt: The resulting sulfonic acid is then neutralized with an ammonium base to yield the final ammonium salt.

Protocol 1: Synthesis of Sodium 4-Hydroxy-2-methylbenzenesulfonate from m-Cresol

This protocol is adapted from a documented procedure for the synthesis of the sodium salt, which is a common intermediate.[6]

Materials:

-

m-Cresol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Carbonate (Na₂CO₃)

-

Ethyl Acetate

-

Ethanol

-

Water

Equipment:

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Sulfonation: In a round-bottom flask, dissolve m-cresol (e.g., 50 g, 463 mmol) in concentrated sulfuric acid (e.g., 35 mL).

-

Heat the reaction mixture to 100°C and maintain this temperature overnight under an inert atmosphere.[6]

-

Work-up and Neutralization: After cooling, carefully dilute the reaction mixture with water.

-

Basify the solution to a pH of 14 using a saturated aqueous solution of sodium carbonate.[6]

-

Extraction: Wash the basic aqueous solution with ethyl acetate to remove any unreacted organic starting material.

-

Isolation of Sodium Salt: Concentrate the aqueous phase by removing water under reduced pressure.

-

Dissolve the resulting white powder in ethanol and stir for 20 hours.

-

Filter the solid and concentrate the organic phase to yield sodium 4-hydroxy-2-methylbenzenesulfonate as a white solid.[6]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | m-Cresol | [6] |

| Reagent | Sulfuric Acid | [6] |

| Reaction Temperature | 100°C | [6] |

| Yield of Sodium Salt | 23% | [6] |

Protocol 2: Preparation of this compound Salt

This protocol describes the conversion of the sulfonic acid (or its sodium salt via acidification) to the ammonium salt.

Materials:

-

4-Hydroxy-2-methylbenzenesulfonic acid (or its sodium salt)

-

Ammonium Hydroxide (NH₄OH) solution

-

Deionized water

-

Ethanol

Equipment:

-

Beaker

-

Magnetic stirrer

-

pH meter or pH paper

-

Rotary evaporator

-

Crystallization dish

Procedure:

-